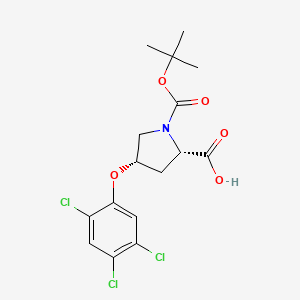
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4,5-trichlorophenoxy)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4,5-trichlorophenoxy)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS No. 1354486-69-3 . Its molecular formula is C16H18Cl3NO5 .
Physical and Chemical Properties The molecular weight of this compound is 410.68 . It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .
Aplicaciones Científicas De Investigación
Sorption to Soil and Organic Matter
Research on phenoxy herbicides like 2,4-D, which share structural similarities with the compound , highlights the importance of soil organic matter and iron oxides as primary sorbents. Studies suggest that sorption can be predicted based on soil parameters like pH, organic carbon content, and iron content. This understanding is crucial for predicting the environmental fate of such compounds and for developing strategies to mitigate their persistence in soil and water systems (Werner, Garratt, & Pigott, 2012).
Environmental Fate and Biodegradation
A comprehensive review of the herbicide 2,4-D, an analog of the compound , outlines its widespread environmental distribution, potential for causing toxic effects on non-target organisms, and highlights the importance of understanding its environmental fate and biodegradation. The review calls for more research into the fate, accumulation, and impact of continuous low-level exposure to such compounds in the environment, underlining the need for better management and regulatory policies (Islam et al., 2017).
Microbial Degradation
Herbicides based on 2,4-D are subject to microbial degradation, which plays a significant role in mitigating environmental contamination. Research into the biodegradation of these compounds by microorganisms in soil and water is crucial for understanding how to reduce their persistence in the environment and prevent their detrimental effects on human health and ecosystems. Studies focus on the role of specific microorganisms in degrading these compounds and the potential for utilizing these biological processes in environmental remediation efforts (Magnoli et al., 2020).
Environmental and Health Impacts
The presence of 2,4-D and its analogs in the environment raises concerns due to their potential lethal effects on non-target organisms, including aquatic species, plants, and potentially humans. Research emphasizes the need for thorough environmental and health impact assessments of these compounds. This involves studying their presence in water sources, soil, and air, understanding their toxicological profiles, and evaluating the risks they pose to ecosystems and public health (Pei, Ou, Huang, & Ou, 2016).
Propiedades
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,4,5-trichlorophenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl3NO5/c1-16(2,3)25-15(23)20-7-8(4-12(20)14(21)22)24-13-6-10(18)9(17)5-11(13)19/h5-6,8,12H,4,7H2,1-3H3,(H,21,22)/t8-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJCRWBCXAUNP-UFBFGSQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




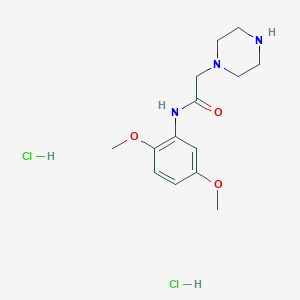
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

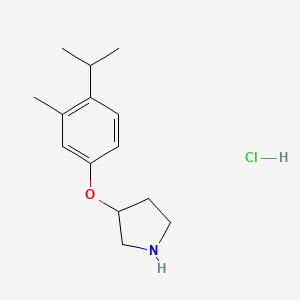
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)
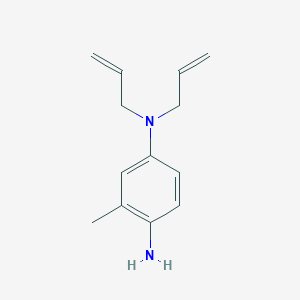
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)
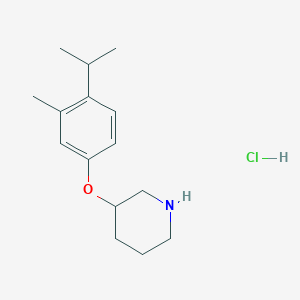
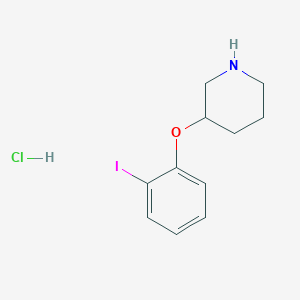

![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)
